4-Aminoadamantan-1-ol
Overview
Description
4-Aminoadamantan-1-ol is an organic compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol . It is a colorless to pale yellow crystalline substance. The compound features a unique adamantane structure, where the amino group is positioned trans to the hydroxyl group on the adamantane ring . This structural arrangement imparts specific chemical and physical properties to the compound, making it valuable in various fields such as drug synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoadamantan-1-ol typically involves the hydrogenation of 5-hydroxy-2-adamantanone in the presence of a palladium-carbon catalyst . The reaction is carried out in an aqueous ammonia solvent, followed by acidification to obtain the hydrochloride salt . Another method involves the oximation of 5-hydroxy-2-adamantanone using hydroxylamine hydrochloride, followed by hydrogenation with raney nickel . The final product is obtained through acidification, salt formation, and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of aqueous ammonia as a solvent ensures high atom economy and meets green chemistry principles . The process involves fewer reaction steps, is convenient to operate, and yields high purity products, making it suitable for mass production .
Chemical Reactions Analysis
Types of Reactions: 4-Aminoadamantan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using palladium-carbon or raney nickel catalysts.
Substitution: Reagents such as trimethylchlorosilane for silylation reactions.
Major Products:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of silylated or alkylated derivatives.
Scientific Research Applications
4-Aminoadamantan-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Aminoadamantan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. The compound’s unique structure allows it to fit into specific binding pockets, influencing biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
- 4-Amino-1-adamantanol hydrochloride
- 5-Hydroxy-2-adamantanone
- 3-Amino-1-adamantanol
Comparison: 4-Aminoadamantan-1-ol is unique due to its trans configuration of the amino and hydroxyl groups on the adamantane ring. This configuration imparts distinct chemical reactivity and biological activity compared to its isomers and other adamantane derivatives . For instance, 4-Amino-1-adamantanol hydrochloride has similar antiviral properties but differs in its solubility and stability profiles .
Properties
IUPAC Name |
4-aminoadamantan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9,12H,1-5,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPCLMSUNVOZLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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